N,N,4-trimethylaniline;2,4,6-trinitrophenol
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Overview
Description
N,N,4-trimethylaniline;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: N,N,4-trimethylaniline and 2,4,6-trinitrophenol. N,N,4-trimethylaniline is an aromatic amine with the molecular formula (CH₃)₃C₆H₂NH₂, commonly used as a precursor in dye synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,4-trimethylaniline is synthesized through the selective nitration of mesitylene, followed by the reduction of the resulting nitro group to the aniline . The nitration process involves the use of nitric acid and sulfuric acid at low temperatures to avoid oxidation of the methyl groups . The reduction step typically employs iron powder and hydrochloric acid .
2,4,6-trinitrophenol is prepared by nitrating phenol with a mixture of concentrated nitric acid and sulfuric acid . The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions .
Industrial Production Methods
Industrial production of N,N,4-trimethylaniline involves the nitration of mesitylene in large reactors, followed by reduction using catalytic hydrogenation . The process is optimized for high yield and purity, with continuous monitoring of reaction parameters .
2,4,6-trinitrophenol is produced industrially by the nitration of phenol in batch reactors, followed by crystallization and purification steps . The process is designed to minimize the risk of explosion and ensure the safe handling of the product .
Chemical Reactions Analysis
Types of Reactions
N,N,4-trimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N,4-trimethylbenzoquinone.
Reduction: The nitro group in its precursor can be reduced to form the amine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
2,4,6-trinitrophenol undergoes:
Reduction: It can be reduced to form 2,4,6-triaminophenol.
Nitration: It can undergo further nitration to form more highly nitrated compounds.
Complexation: It can form complexes with metals, such as iron and copper.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Iron powder and hydrochloric acid are commonly used for reduction reactions.
Substitution: Nitration typically uses a mixture of nitric acid and sulfuric acid.
Major Products
N,N,4-trimethylaniline: Major products include N,N,4-trimethylbenzoquinone and various substituted derivatives.
2,4,6-trinitrophenol: Major products include 2,4,6-triaminophenol and metal complexes.
Scientific Research Applications
N,N,4-trimethylaniline is widely used in the synthesis of dyes and pigments . It serves as a precursor for the production of various azo dyes and is also used in the preparation of Grubbs’ catalyst .
2,4,6-trinitrophenol has applications in explosives and pyrotechnics due to its high explosive power . It is also used in the synthesis of picrate salts, which are used in analytical chemistry for the detection of metals .
Mechanism of Action
N,N,4-trimethylaniline exerts its effects through electrophilic substitution reactions, where the amino group activates the aromatic ring towards electrophilic attack . The molecular targets include various electrophiles, such as nitronium ions and sulfonium ions .
2,4,6-trinitrophenol acts as an explosive by undergoing rapid decomposition upon ignition, releasing a large amount of energy . The molecular pathways involved include the formation of nitrogen gas, carbon dioxide, and water .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: Similar in structure but lacks the additional methyl group on the aromatic ring.
2,4,6-trimethylaniline: Similar but without the nitro groups.
2,4,6-trinitrotoluene (TNT): Similar explosive properties but with a methyl group instead of a hydroxyl group.
Uniqueness
N,N,4-trimethylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and applications in dye synthesis . 2,4,6-trinitrophenol is unique due to its high explosive power and ability to form stable picrate salts .
Properties
CAS No. |
2739-03-9 |
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Molecular Formula |
C15H16N4O7 |
Molecular Weight |
364.31 g/mol |
IUPAC Name |
N,N,4-trimethylaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H13N.C6H3N3O7/c1-8-4-6-9(7-5-8)10(2)3;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,1-3H3;1-2,10H |
InChI Key |
DDZGMHKDCZURIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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